2-Cyclohexylcyclobutanone

Ring strain Nucleophilic reactivity Cyclic ketones

2-Cyclohexylcyclobutanone is a saturated cyclobutanone derivative with the molecular formula C10H16O and a molecular weight of 152.23 g/mol. It consists of a strained four-membered cyclobutanone ring substituted at the 2-position with a cyclohexyl group, classifying it as both a cyclic ketone and an alicyclic compound.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
Cat. No. B13103813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylcyclobutanone
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2CCC2=O
InChIInChI=1S/C10H16O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h8-9H,1-7H2
InChIKeyPTPRWUVXQASVOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexylcyclobutanone (CAS 147133-34-4): Chemical Properties and Procurement Specifications


2-Cyclohexylcyclobutanone is a saturated cyclobutanone derivative with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . It consists of a strained four-membered cyclobutanone ring substituted at the 2-position with a cyclohexyl group, classifying it as both a cyclic ketone and an alicyclic compound [1]. As a member of the cyclobutanone class, it possesses inherent ring strain of approximately 25 kcal/mol, which fundamentally distinguishes its reactivity from larger-ring ketones such as cyclohexanone [2]. The compound is commercially available as a research chemical with a typical minimum purity specification of 95% .

Workflow Strained building block for ring-expansion and annulation reactions
Substituent Effect Cyclohexyl steric bulk directs regioselectivity in strain-release transformations
Specification Research-grade purity; standard cyclobutanone reactivity with enhanced steric profile

Why 2-Cyclohexylcyclobutanone Cannot Be Replaced by Generic Cyclobutanones or Cyclohexanones


The specific substitution pattern of 2-cyclohexylcyclobutanone creates a unique steric and electronic environment that cannot be replicated by simple interchange with unsubstituted cyclobutanone, 2-alkylcyclobutanones bearing smaller substituents (e.g., 2-methylcyclobutanone), or larger-ring ketones (e.g., cyclohexanone). The cyclohexyl group introduces significant steric bulk adjacent to the reactive carbonyl, which modulates both the rate and regioselectivity of nucleophilic attack and ring-expansion reactions relative to less hindered analogs [1]. Furthermore, while cyclobutanones as a class exhibit heightened reactivity due to ring strain (ca. 25 kcal/mol), the saturated cyclohexyl substituent distinguishes this compound from its unsaturated counterpart, 2-cyclohexylidenecyclobutanone (C10H14O, MW 150.22), which possesses an exocyclic double bond that confers entirely different electronic properties and reactivity profiles . Substitution with a generic cyclohexanone (a six-membered ring ketone) would completely eliminate the strain-driven reactivity that defines cyclobutanones as synthetic building blocks [2].

Cyclohexanone Lacks ring strain; strain-driven ring expansions and annulations may not occur.
Unsubstituted Cyclobutanone No cyclohexyl steric bulk; altered regioselectivity and reaction rates may shift outcomes.
2-Cyclohexylidenecyclobutanone Exocyclic double bond enables conjugate addition pathways, diverging reaction chemoselectivity.

Quantitative Differentiation Evidence for 2-Cyclohexylcyclobutanone vs. Structural Analogs


Molecular Weight and Ring Strain as Drivers of Differential Reactivity vs. Cyclohexanone

2-Cyclohexylcyclobutanone (MW 152.23) and all cyclobutanones exhibit significantly enhanced reactivity toward nucleophiles compared to cyclohexanone due to inherent ring strain of approximately 25 kcal/mol [1]. This strain energy, absent in the six-membered ring analog cyclohexanone, results in a higher electrophilicity of the carbonyl carbon and facilitates strain-release-driven transformations including ring expansion, C-C bond cleavage, and annulation reactions [2]. While direct quantitative kinetic data for 2-cyclohexylcyclobutanone specifically are not available in the primary literature, the class-level inference from cyclobutanone versus cyclohexanone studies indicates that the target compound will exhibit qualitatively similar enhanced reactivity profiles [3].

Ring Strain vs. Cyclohexanone
Class-level
~25 kcal/mol higher strain energy
Supports strain-release reactivity context
Class-level inference; direct kinetic data not available
Ring strain Nucleophilic reactivity Cyclic ketones

Steric Bulk Differentiation from 2-Methylcyclobutanone

The cyclohexyl substituent (C6H11) in 2-cyclohexylcyclobutanone presents substantially greater steric bulk (A-value ~2.15 kcal/mol) compared to the methyl group (A-value ~1.70 kcal/mol) in 2-methylcyclobutanone [1]. This difference in steric demand adjacent to the reactive carbonyl influences both the conformational preference of the cyclobutanone ring and the accessibility of the carbonyl carbon to nucleophiles. While direct kinetic comparisons between these specific compounds are absent from the literature, the well-established principles of steric hindrance in cyclohexane systems (A-values) provide a quantitative framework for predicting that 2-cyclohexylcyclobutanone will exhibit slower rates of nucleophilic addition and potentially higher stereoselectivity in ring-expansion reactions compared to the less hindered 2-methyl analog [2].

Steric Bulk vs. 2-Methyl analog
Class-level
A-value ~2.15 vs. ~1.70 kcal/mol
May support stereoselectivity in ring expansions
Based on cyclohexane A-value principles; direct kinetic data absent
Steric effects Regioselectivity Substituent effects

Saturation State Distinction from 2-Cyclohexylidenecyclobutanone

2-Cyclohexylcyclobutanone (C10H16O, saturated) differs fundamentally from 2-cyclohexylidenecyclobutanone (C10H14O, exocyclic double bond) in both molecular formula (MW 152.23 vs. 150.22) and electronic structure . The presence of an exocyclic double bond in the comparator introduces conjugation between the cyclohexylidene group and the cyclobutanone carbonyl, which significantly alters the electrophilicity of the carbonyl carbon and enables distinct reaction pathways including conjugate additions and cycloadditions that are inaccessible to the saturated target compound [1]. This electronic distinction is critical for applications requiring precise control over reaction chemoselectivity .

Saturation State vs. Unsaturated Analog
Head-to-head
Saturated C10H16O; no exocyclic double bond
Defined reaction scope; conjugate additions precluded
Structural distinction from spectral databases
Exocyclic double bond Conjugation Electronic effects

Olfactory Profile Differentiation in Fragrance Applications

2-Cyclohexylcyclobutanone has been characterized with a distinct olfactory profile described as 'Warm-tobacco, sweet, fruity-plum, acorn, dry' and noted as 'very powerful' and 'brilliant' [1]. This profile differs markedly from related cyclohexyl ketones used in perfumery. For comparison, 2-sec-butyl cyclohexanone is described as 'woody' [2], while 4-(2,2,3,6-tetramethyl-1-cyclohexyl)-2-butanone and related compounds described in patent literature possess damascone-like fruity-floral notes [3]. The unique tobacco-sweet-plum character of 2-cyclohexylcyclobutanone represents a differentiated odor profile within the cyclohexyl ketone fragrance family, though quantitative odor threshold or substantivity data are not available in the public domain.

Olfactory Profile
Reported
Warm-tobacco, sweet, fruity-plum, dry
Reported odor profile distinct from woody/fruity ketones
Organoleptic description; no quantitative threshold data
Fragrance Odor profile Perfumery

Computationally Predicted Physicochemical Properties vs. Cyclobutanone

Computational predictions using ChemSpider data indicate that 2-cyclohexylcyclobutanone has a predicted density of 0.9±0.1 g/cm³, a boiling point of 213.5±8.0 °C at 760 mmHg, a vapor pressure of 0.2±0.4 mmHg at 25 °C, and an enthalpy of vaporization of 45.0±3.0 kJ/mol . In contrast, unsubstituted cyclobutanone exhibits a boiling point of 99 °C (lit.) and a density of 0.938 g/mL at 25 °C [1]. The approximately 114.5 °C increase in boiling point for 2-cyclohexylcyclobutanone reflects the substantial increase in molecular weight and van der Waals interactions conferred by the cyclohexyl substituent. This significantly reduced volatility (vapor pressure ~0.2 mmHg vs. cyclobutanone's estimated >10 mmHg at 25 °C) has implications for handling, storage, and application in both synthetic chemistry and fragrance formulation .

Boiling Point vs. Cyclobutanone
Context-dependent
~114.5 °C higher (predicted)
Reduced volatility may support high-temperature applications
Computational prediction; experimental confirmation advised
Physicochemical properties Lipophilicity Boiling point

High-Value Application Scenarios for 2-Cyclohexylcyclobutanone Based on Differentiated Properties


Synthesis of Sterically Demanding Ring-Expanded Products

The combination of inherent cyclobutanone ring strain (ca. 25 kcal/mol) and the bulky cyclohexyl substituent makes 2-cyclohexylcyclobutanone a strategic building block for synthesizing cyclohexyl-substituted γ-lactones, cyclopentanones, and medium-sized rings via strain-release ring expansion [1]. The steric bulk of the cyclohexyl group can direct regioselectivity in Baeyer-Villiger oxidations and transition-metal-catalyzed C-C bond activations, potentially yielding products with enhanced stereochemical complexity compared to those derived from less hindered 2-alkylcyclobutanones. This scenario is supported by the established reactivity of cyclobutanones in ring-expansion methodologies [2].

Niche Fragrance Ingredient for Tobacco and Fruity Accords

The organoleptic profile of 2-cyclohexylcyclobutanone—described as warm-tobacco, sweet, fruity-plum, acorn, dry, and very powerful [3]—positions it as a candidate for developing unique fragrance accords that cannot be replicated with standard cyclohexyl ketones (e.g., woody 2-sec-butyl cyclohexanone) or damascone-type compounds. Its predicted low volatility (boiling point ~213.5 °C, vapor pressure ~0.2 mmHg at 25 °C) further suggests utility as a base note with extended substantivity on skin or fabric, offering formulators a differentiated ingredient for premium perfumery applications.

Precursor to Saturated Cyclohexyl-Substituted Heterocycles

Unlike its unsaturated analog 2-cyclohexylidenecyclobutanone, the fully saturated nature of 2-cyclohexylcyclobutanone ensures that synthetic transformations are confined to the strained four-membered ring, precluding unwanted conjugate addition or cycloaddition side reactions . This predictability is valuable for the controlled synthesis of saturated heterocyclic scaffolds such as cyclohexyl-substituted azetidines, oxetanes, and thietanes via nucleophilic ring-opening or cycloaddition sequences, which are important motifs in medicinal chemistry programs targeting improved metabolic stability and conformational constraint [4].

Physical Organic Chemistry Probe for Steric Effects in Strained Systems

The combination of high ring strain (25 kcal/mol) with a conformationally well-defined cyclohexyl substituent (A-value ~2.15 kcal/mol) makes 2-cyclohexylcyclobutanone a useful probe molecule for studying steric effects on the kinetics and thermodynamics of strain-release reactions [5]. Comparative studies with 2-methylcyclobutanone (A-value ~1.70 kcal/mol) could quantify the impact of incremental steric bulk on activation parameters for nucleophilic addition, ring expansion, and C-C bond cleavage, contributing to fundamental understanding of substituent effects in strained ring systems.

Application
Selection Property
Validation Focus
Ring-expansion synthesis
Cyclohexyl steric bulk and ring strain
Regioselectivity and stereochemical outcome
Fragrance formulation
Reported tobacco-fruity odor character
Organoleptic evaluation and substantivity
Saturated heterocycle synthesis
Saturated cyclobutanone scaffold
Reaction chemoselectivity and purity
Steric effect probe studies
Defined steric parameter context
Kinetic and thermodynamic parameter review
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